molecular formula C25H25N3O4S B2713138 4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-51-4

4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2713138
CAS No.: 898456-51-4
M. Wt: 463.55
InChI Key: BUVIHSVXLNCUAQ-UHFFFAOYSA-N
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Description

4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of quinazoline derivatives explored the pharmacological and structure-activity relationship of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats, with some compounds showing significantly excellent activity compared to standard drugs (Rahman et al., 2014).

Potential Therapeutic Applications

  • Antimicrobial Activity : Novel quinazolinone derivatives synthesized from various reactions showed antimicrobial activity, underscoring the potential of such compounds in developing new antimicrobials (Habib et al., 2013).
  • Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide derivative groups containing Schiff base, showed promising properties for photodynamic therapy applications. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).

Mechanistic Insights and Structure-Activity Relationship

  • The research on synthesis and bioactivity studies of new benzenesulfonamides linked to various heterocyclic entities demonstrated their potential as carbonic anhydrase inhibitors and their cytotoxic activities. This highlights the importance of structural modifications in enhancing therapeutic efficacy and specificity (Gul et al., 2016).

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-13-23(16(2)17(3)24(15)32-5)33(30,31)27-19-9-8-10-20(14-19)28-18(4)26-22-12-7-6-11-21(22)25(28)29/h6-14,27H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVIHSVXLNCUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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